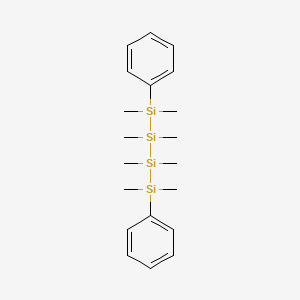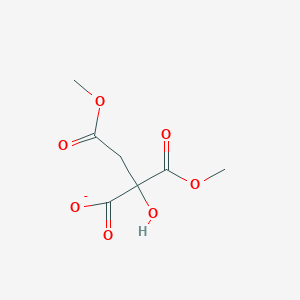
17beta(H),21alpha(H)-(22S)-TETRAKISHOMOHOPANE
Descripción general
Descripción
17beta(H),21alpha(H)-(22S)-TETRAKISHOMOHOPANE is a pentacyclic triterpenoid compound that belongs to the hopane family. These compounds are known for their complex molecular structures and are often found in geological samples, such as sedimentary rocks and crude oil. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of organic chemistry and geochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17beta(H),21alpha(H)-(22S)-TETRAKISHOMOHOPANE typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes cyclization reactions to form the pentacyclic structure, followed by various functional group modifications to achieve the desired stereochemistry. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the intricate synthesis process. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production techniques in the future.
Análisis De Reacciones Químicas
Types of Reactions
17beta(H),21alpha(H)-(22S)-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of more saturated compounds.
Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
17beta(H),21alpha(H)-(22S)-TETRAKISHOMOHOPANE has several scientific research applications:
Geochemistry: Used as a biomarker to study the geological history and the formation of sedimentary rocks and crude oil.
Organic Chemistry: Serves as a model compound for studying complex triterpenoid synthesis and reactions.
Environmental Science: Helps in understanding the degradation processes of organic matter in the environment.
Mecanismo De Acción
The mechanism of action of 17beta(H),21alpha(H)-(22S)-TETRAKISHOMOHOPANE involves its interaction with various molecular targets and pathways. In geochemical studies, it acts as a stable biomarker, providing insights into the thermal maturity and biodegradation of organic matter. Its complex structure allows it to resist degradation, making it a reliable indicator in geological samples.
Comparación Con Compuestos Similares
Similar Compounds
17alpha(H),21beta(H)-HOMOHOPANE: Another hopane compound with a similar structure but different stereochemistry.
17beta(H),21beta(H)-BISHOMOHOPANOL: A related compound with an additional hydroxyethyl group.
Uniqueness
17beta(H),21alpha(H)-(22S)-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of four additional carbon atoms compared to other hopane derivatives. This uniqueness makes it particularly valuable in geochemical studies as a biomarker for specific geological processes.
Propiedades
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2S)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24-,25-,26-,27-,28+,29+,31-,32-,33+,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOUVXJORMEENT-WMYPRDIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3285190.png)
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL](/img/structure/B3285193.png)

